Product packaging for 4-Isopropyl-6-methoxysaccharin(Cat. No.:CAS No. 142577-01-3)

4-Isopropyl-6-methoxysaccharin

Cat. No.: B2891106
CAS No.: 142577-01-3
M. Wt: 255.29
InChI Key: SGQJHTPAGPKONZ-UHFFFAOYSA-N
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Description

4-Isopropyl-6-methoxysaccharin (CAS 142577-01-3) is a substituted derivative of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a well-known privileged scaffold in medicinal chemistry and organic synthesis . While specific biological data for this compound is limited in the public domain, its structure is closely related to N-substituted saccharins that have been intensively investigated for a broad spectrum of pharmaceutical activities. These related compounds have shown promise as inhibitors of proteolytic enzymes like human leukocyte elastase (HLE), which is implicated in inflammatory conditions such as emphysema and rheumatoid arthritis . Furthermore, saccharin derivatives are recognized as tyrosinase inhibitors, relevant for cosmetic and agricultural research, and have been explored as key intermediates in the synthesis of the oxicam ring system, which forms the core of non-steroidal anti-inflammatory drugs (NSAIDs) . The 4-isopropyl and 6-methoxy substituents on the saccharin core are designed to influence the molecule's electronic properties, binding affinity, and metabolic stability, making it a valuable building block for researchers developing new bioactive molecules or studying structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4S B2891106 4-Isopropyl-6-methoxysaccharin CAS No. 142577-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-6(2)8-4-7(16-3)5-9-10(8)11(13)12-17(9,14)15/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQJHTPAGPKONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 4 Isopropyl 6 Methoxysaccharin and Its Advanced Intermediates

Retrosynthetic Analysis of the 4-Isopropyl-6-methoxysaccharin Scaffold

The synthetic strategy for a complex molecule like this compound is best devised through a retrosynthetic analysis. This approach involves a systematic deconstruction of the target molecule into simpler, commercially available starting materials.

A logical retrosynthetic pathway for this compound (I) begins with the disconnection of the endocyclic nitrogen-carbonyl bond (N-C=O) of the sultam ring. This leads back to a key intermediate, a 2-sulfamoyl-N,N-dialkylbenzamide derivative (II). This transformation represents the final cyclization step in the forward synthesis.

The 2-sulfamoyl-N,N-dialkylbenzamide intermediate (II) can be disconnected at the aromatic carbon to carbonyl carbon bond (Ar-C=O). This step corresponds to the introduction of a carbamoyl (B1232498) group onto the aromatic ring. This leads to a precursor like a substituted N-cumyl arylsulfonamide (III), which is activated for directed ortho metalation (DoM). The DoM strategy is a powerful tool for regioselective functionalization of aromatic rings. clockss.orgnih.govacs.org

The N-cumyl arylsulfonamide (III) can be further simplified by disconnecting the sulfonamide bond (Ar-SO₂-N), leading back to a substituted benzenesulfonyl chloride (IV) and cumylamine. Finally, the benzenesulfonyl chloride (IV) can be traced back to a substituted bromobenzene (B47551) derivative (V), such as 2-bromo-5-isopropylanisole, which itself can be synthesized from simpler precursors like 2-isopropylanisole (B1582576). This analysis outlines a convergent and efficient synthetic route.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target saccharin (B28170) derivative hinges on the efficient preparation of key substituted aromatic precursors.

Synthesis of Substituted 2-Isopropyl-4-methoxybromobenzene Derivatives

The primary building block for this synthesis is a specifically substituted bromobenzene. A key precursor, 2-isopropyl-4-methoxybromobenzene (also known as 4-bromo-2-isopropylanisole), can be synthesized from 2-isopropylanisole. The latter is accessible through the O-methylation of 2-isopropylphenol (B134262) using reagents like dimethyl sulfate. scientificlabs.comsigmaaldrich.com

The bromination of 2-isopropylanisole is an electrophilic aromatic substitution reaction. The methoxy (B1213986) (-OCH₃) group is a strong activating group and directs electrophiles to the ortho and para positions. The isopropyl group provides some steric hindrance. Bromination can be achieved using bromine in a polar solvent such as acetic acid, often with a Lewis acid catalyst. An alternative approach involves using a lithium bromide/ammonium (B1175870) cerium(IV) nitrate (B79036) system for bromination. scientificlabs.comsigmaaldrich.com

Reaction StepReagents & ConditionsTypical YieldReference
O-methylation2-isopropylphenol, Dimethyl Sulfate, BaseHigh scientificlabs.com
Bromination2-isopropylanisole, LiBr, CAN, CH₃CNModerate-High scientificlabs.comsigmaaldrich.com

CAN: Cerium(IV) ammonium nitrate

Preparation of Functionalized Anthranilate and Aminosulfonyl-Benzamide Intermediates

With the brominated precursor in hand, the next stage involves introducing the functional groups necessary for the final cyclization.

Aminosulfonyl-Benzamide Intermediates via Directed ortho Metalation (DoM)

The Directed ortho Metalation (DoM) strategy provides a highly regioselective method for synthesizing the required 2-carbamoyl-benzenesulfonamide intermediate. nih.govacs.org The synthesis begins with a precursor such as 3-isopropylanisole, which undergoes chlorosulfonation followed by reaction with a protecting amine, like cumylamine, to form the N-cumyl-4-methoxy-2-isopropylbenzenesulfonamide.

The powerful N-cumylsulfonamide group then directs lithiation to the ortho position (C6) upon treatment with a strong base like n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C). clockss.org The resulting aryllithium species is then quenched with an electrophile, such as N,N-diethylcarbamoyl chloride, to install the amide group at the 6-position, yielding the crucial N-cumyl-2-diethylcarbamoyl-4-methoxy-6-isopropylbenzenesulfonamide intermediate. acs.org

Functionalized Anthranilate Intermediates

A more classical, albeit often less direct for complex substitution patterns, approach involves the use of substituted anthranilic acid esters. google.com In this route, a suitably substituted methyl anthranilate would be diazotized using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to generate a 2-methoxycarbonylbenzenesulfonyl chloride. google.comchemistryviews.org Subsequent reaction with ammonia (B1221849) would yield a methyl 2-(aminosulfonyl)benzoate intermediate, which can then be cyclized. The primary challenge of this method is the synthesis of the required, highly substituted methyl 2-amino-6-isopropyl-4-methoxybenzoate starting material.

Cyclization Methodologies to Form the Benzisothiazole-1,1-dioxide Core

The final and defining step of the synthesis is the intramolecular cyclization to construct the saccharin heterocycle.

Ring Closure via Sulfonamide Formation

Following the DoM strategy, the formation of the saccharin ring is achieved in a two-step sequence from the N-cumyl-2-diethylcarbamoyl-4-methoxy-6-isopropylbenzenesulfonamide intermediate.

First, the N-cumyl protecting group is removed. This is typically accomplished under mild acidic conditions, for instance, using trifluoroacetic acid (TFA). nih.govacs.orgacs.org This deprotection step yields the primary sulfonamide.

The subsequent ring closure is an intramolecular condensation reaction. Heating the primary sulfonamide-benzamide intermediate, often in a solvent like glacial acetic acid, promotes the nucleophilic attack of the sulfonamide nitrogen atom onto the electrophilic carbonyl carbon of the amide group. clockss.orgacs.org This is followed by the elimination of diethylamine, resulting in the formation of the thermodynamically stable five-membered sultam ring of the this compound product.

Optimization of Reaction Conditions for Core Saccharin Synthesis

The efficiency of the core saccharin synthesis, particularly the DoM and cyclization steps, is highly dependent on the careful optimization of several reaction parameters.

ParameterConditionEffect on ReactionReference
Base (for DoM) n-BuLi or s-BuLiChoice of base can affect efficiency of metalation depending on substrate. clockss.org
Solvent Anhydrous THF (for DoM), Acetic Acid (for cyclization)Aprotic, non-reactive solvents are essential for metalation; protic or high-boiling point solvents can facilitate thermal cyclization. clockss.orgacs.org
Temperature -78 °C (for DoM), Reflux (for cyclization)Low temperature is critical to prevent side reactions with the aryllithium intermediate; elevated temperature is needed to overcome the activation energy for cyclization. clockss.orgacs.orgacs.org
Reaction Time 1-4 hours (for DoM), 2-12 hours (for cyclization)Sufficient time is required for complete conversion, but prolonged times, especially at high temperatures, can lead to decomposition. acs.org
Catalyst N/A for DoM/cyclization; Pd-catalysts for cross-coupling precursorsWhile the key steps are often stoichiometric, precursor synthesis may rely on catalysis (e.g., Suzuki coupling), where ligand and metal source are critical. acs.org

Optimization involves balancing these factors to maximize the yield and purity of the final this compound product by promoting the desired reaction pathway while suppressing the formation of byproducts.

Regioselective Functionalization of the Saccharin Nucleus

The saccharin framework, a 1,2-benzisothiazol-3(2H)-one-1,1-dioxide structure, allows for targeted modifications at various positions. The functionalization at the nitrogen atom (N-2 position) and on the aromatic benzene (B151609) ring are of particular significance for modulating the biological activity of its derivatives.

Synthesis of 2-Halomethyl-4-isopropyl-6-methoxysaccharin

The introduction of a halomethyl group, particularly a chloromethyl moiety, at the N-2 position of the saccharin ring is a crucial step for creating advanced intermediates. This reactive handle allows for the subsequent attachment of various molecular fragments through nucleophilic substitution.

A robust and widely utilized method for the N-chloromethylation of this compound involves the use of paraformaldehyde as the formaldehyde (B43269) source and chlorotrimethylsilane (B32843), with mediation by a Lewis acid catalyst such as tin(IV) chloride. epo.orggoogle.com

The reaction is typically performed by first preparing the active chloromethylating agent. A suspension of paraformaldehyde and an excess of chlorotrimethylsilane in a suitable solvent like 1,2-dichloroethane (B1671644) is treated with a catalytic amount of anhydrous tin(IV) chloride. epo.orggoogle.com This mixture is heated, often on a steam bath, for approximately one hour to form a clear solution containing the electrophilic species. epo.orggoogle.com

Subsequently, this compound is added to this solution, and the mixture is refluxed for an extended period, typically around 18 hours, to ensure complete conversion. epo.orggoogle.com The reaction is then cooled and quenched by pouring it into water. Standard workup procedures, including separation of the organic layer, washing with an aqueous base (e.g., 2N sodium hydroxide (B78521) solution) to remove unreacted starting material and acidic byproducts, drying over an anhydrous salt like magnesium sulfate, and concentration under vacuum, are performed. epo.orggoogle.com The crude product is then purified by crystallization, commonly from an ethyl acetate/hexane solvent system, to yield 2-chloromethyl-4-isopropyl-6-methoxysaccharin as a crystalline solid. epo.orggoogle.com

This procedure has been shown to be effective, providing the desired product in high yields.

Table 1: Reaction Parameters for Chloromethylation

Parameter Value
Starting Material This compound
Reagents Paraformaldehyde, Chlorotrimethylsilane, Tin(IV) Chloride
Solvent 1,2-Dichloroethane
Reaction Time ~18 hours
Temperature Reflux
Yield 87% epo.orggoogle.com

| Melting Point | 151°C epo.orggoogle.com |

While the paraformaldehyde/chlorotrimethylsilane method is prevalent, alternative strategies exist for the introduction of a halomethyl group onto the saccharin nitrogen. One notable method involves the conversion of a 2-phenylthiomethylsaccharin intermediate. epo.orggoogle.com

This two-step approach begins with the preparation of the 2-phenylthiomethylsaccharin derivative. The 4-R⁴-R⁵-saccharin is reacted with a halomethyl phenyl sulfide (B99878) in an inert organic solvent. google.com This intermediate is then treated with a sulfuryl halide, such as sulfuryl chloride (SO₂Cl₂), in a solvent like methylene (B1212753) dichloride or carbon tetrachloride at temperatures ranging from 0°C to 30°C. epo.orggoogle.com This reaction cleaves the phenylthio group and installs the halogen, affording the desired 2-halomethylsaccharin. epo.orggoogle.com This method provides a viable alternative route, particularly when different halogenated derivatives (e.g., bromomethyl) are desired or when the primary method's reagents are incompatible with other functionalities on the molecule.

The N-chloromethylation of saccharin using paraformaldehyde, chlorotrimethylsilane, and a Lewis acid like tin(IV) chloride is understood to proceed via an electrophilic substitution at the nitrogen atom. The precise nature of the active electrophile is believed to be a highly reactive species generated in situ.

The reaction mechanism likely involves the following key steps:

Formation of the Electrophile: Chlorotrimethylsilane (TMSCl) reacts with paraformaldehyde, a polymer of formaldehyde, to generate a reactive formaldehyde equivalent. The Lewis acid, tin(IV) chloride (SnCl₄), coordinates to the oxygen atom of a formaldehyde monomer (or its derivative), significantly increasing its electrophilicity. This creates a potent electrophilic chloromethylating agent, possibly a (chloromethoxy)trimethylsilane-SnCl₄ adduct or a related cationic species.

Nucleophilic Attack: The saccharin nitrogen atom, although part of an electron-withdrawing imide system, possesses a lone pair of electrons and acts as the nucleophile. It attacks the electrophilic carbon of the activated chloromethyl species. The acidity of the N-H proton in saccharin (pKa ≈ 1.6) makes the corresponding saccharin anion a potent nucleophile, which can also participate in the reaction.

Proton Transfer/Rearrangement: Following the initial attack, a proton is lost from the nitrogen (or a trimethylsilyl (B98337) group is eliminated), leading to the formation of the N-chloromethylated product.

The role of the Lewis acid is crucial; it activates the formaldehyde equivalent, making it susceptible to attack by the relatively weak nucleophilicity of the saccharin nitrogen. This mechanism is analogous to other electrophilic alkylations, such as the Blanc chloromethylation of aromatic rings, where a Lewis acid is used to generate a carbocationic electrophile from formaldehyde and HCl. organic-chemistry.org

Alternative Halomethylation Approaches

Introduction of the Isopropyl and Methoxy Moieties on the Aromatic Ring

The synthesis of the core structure, this compound, begins with a suitably substituted aromatic precursor, which is then elaborated to form the bicyclic saccharin nucleus. A common starting material is a substituted N,N-diethylbenzamide. organic-chemistry.orgbath.ac.uk

The synthesis commences with 2-isopropyl-4-methoxy-N,N-diethylbenzamide. organic-chemistry.orgbath.ac.uk This precursor contains the required isopropyl and methoxy groups at the correct positions on the benzene ring. The key transformation involves introducing a sulfonyl group ortho to the isopropyl group and then inducing cyclization.

The process is as follows:

Directed Ortho-Metalation and Sulfonation: The diethylamide group directs lithiation to the ortho position (the 6-position). The starting benzamide (B126) is treated with a strong base, typically sec-butyllithium (B1581126) (sec-BuLi), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -70°C) in an anhydrous ether solvent. organic-chemistry.orgbath.ac.uk The resulting aryl-lithium intermediate is then quenched by bubbling sulfur dioxide gas through the solution. organic-chemistry.org This introduces a sulfinate group. Subsequent treatment with sodium hydroxylamine-O-sulfonate converts the sulfinate into the desired aminosulfonyl group (-SO₂NH₂), yielding 2-aminosulfonyl-6-isopropyl-4-methoxy-N,N-diethylbenzamide. organic-chemistry.org

Cyclization: The final step to form the saccharin ring is an acid-catalyzed intramolecular cyclization. The 2-aminosulfonyl-N,N-diethylbenzamide derivative is heated in a suitable acid, commonly refluxing glacial acetic acid, for an extended period (e.g., 20 hours). organic-chemistry.orgbath.ac.uk Under these conditions, the aminosulfonyl group's nitrogen attacks the carbonyl carbon of the diethylamide, with the subsequent elimination of diethylamine, to form the five-membered sultam ring. After removal of the solvent and acidic workup, this compound is obtained as a solid product, which can be purified by recrystallization. organic-chemistry.org

This regioselective strategy ensures the precise placement of the isopropyl and methoxy substituents on the final saccharin scaffold.

Table 2: Key Intermediates in the Synthesis of this compound

Compound Name Structure Role
2-Isopropyl-4-methoxy-N,N-diethylbenzamide Substituted Benzamide Starting material with pre-installed aromatic substituents
2-Aminosulfonyl-6-isopropyl-4-methoxy-N,N-diethylbenzamide Sulfonated Benzamide Intermediate post-sulfonation, precursor to cyclization

Advanced Derivatization and Chemical Transformations of 4 Isopropyl 6 Methoxysaccharin

N-Alkylation and N-Arylation Reactions at the Saccharin (B28170) Nitrogen

N-alkylation and N-arylation are pivotal transformations for modifying the saccharin core. These reactions involve the formation of a new carbon-nitrogen bond at the saccharin nitrogen, enabling the introduction of a vast range of substituents. The choice of reaction conditions, including the base and solvent system, is crucial for achieving high yields and selectivity.

The synthesis of 2-saccharinylmethyl aryl and aryloxy acetates represents a significant class of derivatization. These reactions typically proceed via the N-alkylation of the saccharin nucleus with a halo-acetate derivative, or more commonly, by coupling the pre-formed N-chloromethyl saccharin intermediate with the corresponding aryl or aryloxy acetic acid.

Base-mediated coupling is a standard method for promoting N-alkylation of saccharin derivatives. The base deprotonates the saccharin nitrogen, generating a nucleophilic anion that subsequently attacks the alkylating agent. A variety of organic and inorganic bases are effective for this purpose.

Organic bases, such as tertiary amines like triethylamine (B128534) and N,N-diisopropylethylamine (DIPEA), are frequently employed. googleapis.comgoogleapis.com These bases are strong enough to deprotonate the saccharin but are generally non-nucleophilic, which minimizes side reactions. Inorganic bases, particularly alkali metal carbonates like potassium carbonate and cesium carbonate, are also widely used. googleapis.comgoogleapis.com They offer advantages such as being inexpensive, easy to handle, and simple to remove from the reaction mixture during workup. The choice of base can be tailored to the specific substrates and solvent, and they may be used in catalytic amounts, equimolar quantities, or even as the solvent. googleapis.comgoogleapis.com

Table 1: Common Bases Used in Saccharin N-Alkylation

Base Type Examples Typical Role
Organic Amines N,N-Diisopropylethylamine (DIPEA), Triethylamine Acid scavenger, Deprotonating agent
Inorganic Carbonates Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) Heterogeneous or homogeneous base
Alkali Metal Hydrides Sodium Hydride (NaH) Strong, non-nucleophilic deprotonating agent

| Alkali Metal Alkoxides | Potassium t-butoxide (t-BuOK) | Strong base for generating nucleophiles |

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly useful for the N-alkylation of saccharin, where the saccharin salt may be soluble in an aqueous phase while the alkylating agent is soluble in an organic solvent. rsc.org

Tetrabutylammonium (B224687) bromide (TBAB) is a classic phase-transfer catalyst used for this purpose. lookchem.comnih.gov The mechanism involves the tetrabutylammonium cation (Q⁺) pairing with the saccharin anion (Sac⁻) from the aqueous phase to form a lipophilic ion pair [Q⁺Sac⁻]. mdpi.com This ion pair is soluble in the organic phase and can migrate across the phase boundary. In the organic phase, the saccharin anion is highly reactive and readily attacks the electrophilic substrate (R-X) to form the N-alkylated product (R-Sac). The catalyst cation then returns to the aqueous phase to repeat the cycle. rsc.orgmdpi.com This method enhances reaction rates and allows for milder reaction conditions. nih.gov

Base-Mediated Coupling Reactions (e.g., N,N-Diisopropylethylamine, Alkali Metal Carbonates)

Formation of Heterocyclic N-Substituted Derivatives

The reaction of N-chloromethyl-4-isopropyl-6-methoxysaccharin with various heterocyclic nucleophiles provides a direct route to complex, multi-ring systems. These reactions often utilize strong bases to generate the requisite nucleophile from a precursor in situ.

A specific example of this transformation is the reaction of 2-chloromethyl-4-isopropyl-6-methoxysaccharin with tetronic acid. google.com In a typical procedure, tetronic acid is first deprotonated with a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). The resulting nucleophilic enolate then attacks the electrophilic methylene (B1212753) carbon of the chloromethyl saccharin derivative, displacing the chloride and forming a new C-O bond. This yields the corresponding N-substituted saccharin ether. google.com

Table 2: Example of Reaction with Tetronic Acid

Saccharin Derivative Heterocyclic Reactant Base Solvent Product

Data sourced from patent literature. google.com

Similar coupling strategies are effective for joining the 4-isopropyl-6-methoxysaccharin moiety to other heterocyclic systems like carbostyrils and pyrimidine-diones.

For instance, the reaction with 4-hydroxy-1-methylcarbostyril involves its deprotonation with sodium hydride in DMF. google.com The resulting phenoxide-like anion couples with 2-chloromethyl-4-isopropyl-6-methoxysaccharin to yield the N-substituted product. google.com

In a related manner, coupling with a pyrimidine-dione system, such as 3-(4-morpholinylmethyl)pyrido[1,2-a]pyrimidine-2,4-dione, can be achieved. The reaction is facilitated by a strong base like potassium t-butoxide in DMF. The base generates the nucleophile, which then reacts with the chloromethyl saccharin intermediate to form the final complex molecule. google.com

Table 3: Examples of Coupling with Heterocyclic Systems

Saccharin Derivative Heterocyclic Reactant Base Solvent
2-Chloromethyl-4-isopropyl-6-methoxysaccharin 4-Hydroxy-1-methylcarbostyril Sodium Hydride (NaH) Dimethylformamide (DMF)

Data sourced from patent literature. google.com

Synthesis of Thioether-linked Derivatives (e.g., 2-phenylthiomethyl-4-isopropyl-6-methoxysaccharin)

The introduction of a thioether linkage at the N-2 position of the saccharin ring is a key transformation. The synthesis of 2-phenylthiomethyl-4-isopropyl-6-methoxysaccharin is achieved through the reaction of the diethylammonium (B1227033) salt of this compound with chloromethylphenylsulfide. epo.org This reaction is facilitated by the presence of tetrabutylammonium bromide (TBAB), which acts as a phase-transfer catalyst, in toluene (B28343) as the solvent, affording the product in an 88% yield. epo.org

An alternative pathway involves the direct phenylthiomethylation of the this compound salt using phenyl chloromethyl sulfide (B99878). google.com The resulting 2-phenylthiomethyl derivative serves as a crucial intermediate. For instance, it can undergo displacement of the phenylthio group with a chloride or bromide using reagents like sulfuryl chloride or sulfuryl bromide to produce 2-halomethyl derivatives, which are versatile precursors for further synthesis. epo.orggoogle.com

Starting MaterialReagentCatalyst/SolventProductYield
Diethylammonium salt of this compoundChloromethylphenylsulfideTBAB / Toluene2-phenylthiomethyl-4-isopropyl-6-methoxysaccharin88% epo.org
Formation of Tetrazolyl-thiomethyl Derivatives (e.g., 4-Isopropyl-6-methoxy-2-(1-phenyl-1H-tetrazol-5-yl-thiomethyl)saccharin)

Building upon the synthesis of halogenated intermediates, tetrazolyl-thiomethyl derivatives can be formed. The synthesis of 4-Isopropyl-6-methoxy-2-(1-phenyl-1H-tetrazol-5-yl-thiomethyl)saccharin is accomplished by reacting 2-chloromethyl-4-isopropyl-6-methoxysaccharin with the sodium salt of 1-phenyltetrazole-5-thiol. google.com The reaction is typically carried out in dimethylformamide (DMF) and heated to between 60-80°C for several hours. google.com This nucleophilic substitution reaction proceeds efficiently, yielding the final tetrazolyl-thiomethyl product as a foam in 83% yield after purification. google.com

Starting MaterialReagentSolvent/ConditionsProductYield
2-chloromethyl-4-isopropyl-6-methoxysaccharin1-phenyltetrazole-5-thiol sodium saltDMF / 60-80°C, 8 hours4-Isopropyl-6-methoxy-2-(1-phenyl-1H-tetrazol-5-yl-thiomethyl)saccharin83% google.com

Side-Chain Functionalization and Modification

The functionalization of the existing side-chains on the this compound core represents another avenue for derivatization.

Transformations of the Isopropyl Group

The available research literature primarily focuses on the synthesis of the this compound scaffold with the isopropyl group already in place, rather than on the subsequent transformation of the isopropyl group itself. epo.orggoogle.com This substituent is introduced early in the synthetic sequence. The process often begins with a precursor like 2-isopropyl-4-methoxy-N,N-diethylbenzamide. epo.org This starting material undergoes ortho-lithiation using sec-butyl lithium in the presence of tetramethylethylenediamine (TMEDA), followed by reaction with sulfur dioxide and subsequently with sodium hydroxylamine-O-sulfonate to construct the saccharin ring system. epo.org

Reactions Involving the Methoxy (B1213986) Group

Similar to the isopropyl group, the methoxy group at the 6-position is a foundational part of the starting materials used to build the saccharin core. epo.orggoogle.com Synthetic routes commence with precursors such as 2-isopropyl-4-methoxybromobenzene or 2-isopropyl-4-methoxy-N,N-diethylbenzamide, where the methoxy functionality is already present. epo.orggoogle.com The reviewed literature does not detail reactions aimed at modifying this methoxy group, such as demethylation or substitution, on the fully formed saccharin derivative.

Structural and Spectroscopic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 4-Isopropyl-6-methoxysaccharin in solution. Beyond simple one-dimensional proton and carbon spectra, two-dimensional and dynamic NMR techniques provide a wealth of information regarding the molecule's connectivity and conformational behavior.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the bonding framework of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the methine proton of the isopropyl group and its two equivalent methyl protons. Similarly, correlations between the aromatic protons on the benzene (B151609) ring would help in their precise assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the carbon signals of the isopropyl group, the methoxy (B1213986) group, and the protonated aromatic carbons.

A representative table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar saccharin (B28170) derivatives, is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
3-160.5H5, H7
3a-138.2H5, H7
4-145.1H5, H-isopropyl
57.45 (d)115.8C3a, C4, C6, C7
6-162.3H5, H7, H-methoxy
77.20 (d)110.2C3a, C5, C6
7a-125.4H5, H7
Isopropyl-CH3.15 (sept)34.5C4, C-isopropyl(CH₃)
Isopropyl-CH₃1.25 (d)23.8C-isopropyl(CH)
Methoxy-CH₃3.90 (s)56.1C6

Note: This data is illustrative and based on the analysis of structurally related compounds.

Dynamic NMR for Conformational Studies

The presence of the bulky isopropyl group at the C4 position can introduce restricted rotation around the C(aryl)-C(isopropyl) bond. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, can be employed to study such conformational dynamics. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for the two methyl groups of the isopropyl substituent, which are diastereotopic. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotational process, providing valuable insight into the molecule's conformational flexibility.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Fingerprinting and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a characteristic fingerprint of the functional groups present in this compound and offers information about its molecular vibrations.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl (SO₂) groups of the saccharin core. The C=O stretching vibration is typically observed in the range of 1720-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group would appear as two strong bands, usually around 1330-1360 cm⁻¹ and 1160-1180 cm⁻¹, respectively. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic (isopropyl and methoxy) groups, C-O stretching of the methoxy group, and various C-C stretching and bending vibrations within the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric stretching of the sulfonyl group also typically gives a strong Raman signal.

Table 2: Representative Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1735
Sulfonyl (SO₂)Asymmetric Stretching1345
Sulfonyl (SO₂)Symmetric Stretching1170
Aromatic C-HStretching3050-3100
Aliphatic C-HStretching2850-2980
Aromatic C=CStretching1450-1600
Methoxy C-OStretching1020-1050

Note: These values are illustrative and based on characteristic group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the precise molecular formula (C₁₁H₁₃NO₄S).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:

Loss of the isopropyl group as a radical or cation.

Cleavage of the methoxy group.

Loss of SO₂ from the saccharin ring.

Fragmentation of the saccharin core itself.

Analysis of the masses of the resulting fragment ions can be used to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 3: Plausible HRMS Fragmentation Data for this compound

m/z (Observed)Molecular Formula of FragmentPlausible Identity of Fragment
255.0565C₁₁H₁₃NO₄S[M]⁺
240.0329C₁₀H₁₀NO₄S[M - CH₃]⁺
212.0381C₈H₆NO₄S[M - C₃H₇]⁺
191.0483C₁₁H₁₃NO₂[M - SO₂]⁺

Note: This data is hypothetical and for illustrative purposes.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction (SC-XRD). researchgate.netnih.gov This technique can provide precise bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's geometry.

For this compound, an SC-XRD analysis would reveal the planarity of the benzisothiazole ring system and the precise orientation of the isopropyl and methoxy substituents relative to the ring. It would also provide detailed information about the geometry of the sulfonyl and carbonyl groups.

Computational and Theoretical Studies on 4 Isopropyl 6 Methoxysaccharin and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic behavior of molecules can be meticulously examined. These methods are instrumental in predicting a wide array of molecular properties before a compound is even synthesized, or for rationalizing experimentally observed phenomena.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. For 4-Isopropyl-6-methoxysaccharin, DFT calculations would begin with the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Beyond a single stable structure, DFT can be used to map out the potential energy surface of the molecule. This "energy landscape" reveals other stable conformations (local minima) and the energy barriers (transition states) that separate them. Understanding the energy landscape is critical for appreciating the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Hypothetical Optimized Structure of this compound This table is for illustrative purposes to show the type of data generated from DFT calculations.

Parameter Atoms Involved Calculated Value
Bond Length S-N 1.65 Å
Bond Length C=O (carbonyl) 1.22 Å
Bond Length S=O (sulfonyl) 1.45 Å
Bond Angle C-S-N 95.0°

A significant advantage of DFT is its ability to predict spectroscopic data that can be directly compared with experimental results, thereby validating the computed structure. For this compound, DFT can be employed to calculate key spectroscopic parameters:

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms are invaluable for interpreting experimental NMR spectra. By comparing the calculated shifts with the experimental spectrum, a definitive assignment of each signal to a specific atom in the molecule can be achieved.

Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the carbonyl (C=O) group or the sulfonyl (SO₂) groups. This information is crucial for identifying functional groups and confirming the molecular structure.

Table 2: Example of Predicted Spectroscopic Data for this compound This table is for illustrative purposes.

Parameter Functional Group/Atom Predicted Value Experimental Correlation
¹³C NMR Shift Carbonyl Carbon ~160 ppm Downfield region of ¹³C NMR
¹H NMR Shift Methine H (isopropyl) ~3.2 ppm Dependent on shielding
IR Frequency C=O Stretch ~1720 cm⁻¹ Strong absorption in IR spectrum

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation calculates the forces between atoms and uses them to simulate the molecule's movements, providing a "movie" of its conformational changes and interactions with its environment.

For this compound, MD simulations would be particularly useful for:

Conformational Flexibility: The isopropyl and methoxy (B1213986) groups can rotate, leading to multiple possible conformations. MD simulations can explore the accessible conformations and the transitions between them, providing a more realistic picture of the molecule's flexibility than a static DFT calculation alone.

Solvation Effects: The properties and behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly include solvent molecules (like water or an organic solvent), allowing for the study of solvation effects on the conformation and dynamics of this compound. This is crucial for understanding its behavior in a biological or reaction medium.

Reactivity and Reaction Mechanism Predictions

Computational methods are powerful tools for predicting how and where a molecule is likely to react. This is essential for understanding its chemical behavior and for designing new synthetic pathways.

The synthesis of this compound and its derivatives involves several chemical transformations. google.com Computational chemistry can be used to model these reactions and identify the transition state—the highest energy point along the reaction pathway. By calculating the energy of the transition state, chemists can predict the activation energy of the reaction, which is a key determinant of the reaction rate. This analysis can help in optimizing reaction conditions or in understanding why a particular reaction is favored over another.

The reactivity of a molecule is governed by the distribution of its electron density. DFT calculations can be used to determine the sites within this compound that are either electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps, where different colors represent different levels of electrostatic potential on the molecule's surface.

Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely to be attacked by electrophiles. In this compound, these would likely include the oxygen atoms of the carbonyl and sulfonyl groups.

Electrophilic Sites: Regions with a positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to attack by nucleophiles. The carbonyl carbon and the sulfur atom are potential electrophilic sites.

This information is fundamental for predicting the outcome of chemical reactions and for designing new molecules with desired reactivity profiles.

In Silico Approaches for Structure-Function Relationships in Enzyme Inhibition Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Variants

No public research data is available for this section.

Molecular Docking and Binding Free Energy Calculations with Protease Targets

No public research data is available for this section.

Applications in Chemical Biology and Material Science Research

Potential for Functional Materials and Supramolecular Assemblies

Self-Assembly Behavior and Non-Covalent Interactions

There is currently no scientific literature available that describes the self-assembly properties or investigates the non-covalent interactions of 4-Isopropyl-6-methoxysaccharin. Research into how this molecule might interact with itself or other molecules to form ordered structures through forces such as hydrogen bonding, π-π stacking, or van der Waals forces has not been published.

Integration into Polymeric or Nanostructured Systems

Similarly, there are no published studies on the integration of this compound into polymeric or nanostructured systems. The potential for this compound to be used as a functional monomer in polymerization, as a component in self-assembling nanomaterials, or as a dopant to impart specific properties to a material has not been explored in the available scientific and patent literature.

Due to the lack of research in these specific areas, no data tables or detailed research findings can be presented.

Q & A

Q. What are the optimal synthetic routes for 4-Isopropyl-6-methoxysaccharin, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis should follow a stepwise protocol, beginning with functionalization of the saccharin core. Key steps include methoxylation at position 6 and isopropyl group introduction at position 4. Reaction optimization requires systematic variation of parameters:

  • Catalysts : Test palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-alkyl bonds).
  • Solvents : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
  • Temperature : Optimize via gradient experiments (e.g., 60–120°C) to balance yield and side-product formation.
    Use Design of Experiments (DoE) to identify interactions between variables. Characterize intermediates via 1H^1H-NMR and LC-MS to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Employ a multi-technique approach:

  • NMR : 13C^{13}C-NMR to confirm methoxy (-OCH3_3) and isopropyl groups. 1H^1H-NMR coupling patterns can resolve steric hindrance effects.
  • IR Spectroscopy : Validate methoxy (1050–1250 cm1^{-1}) and sulfonamide (1300–1400 cm1^{-1}) stretches. Compare with NIST reference spectra for accuracy .
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to detect [M+H]+^+ and fragment ions. Cross-reference with PubChem data for validation .
  • X-ray Diffraction : For crystalline samples, refine data using SHELXL to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?

Methodological Answer: Contradictions often arise from impurities or solvent history. To address this:

  • Purity Assessment : Use HPLC-DAD (Diode Array Detection) to quantify impurities (>98% purity threshold).
  • Solvent Pre-Saturation : Pre-saturate solvents (e.g., DMSO, ethanol) with the compound to avoid metastable solutions.
  • Standardized Protocols : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method at 25°C).
    Report data with error margins and statistical significance (p < 0.05) to enhance reproducibility .

Q. What computational strategies are recommended for modeling the electronic properties of this compound, particularly in ligand-receptor interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is ideal.
  • Molecular Dynamics (MD) : Simulate binding to sulfonylurea receptors (SUR1) using GROMACS. Include solvent models (TIP3P water) and validate with experimental IC50_{50} data .
  • Surface Plasmon Resonance (SPR) : Use Biacore systems to measure real-time binding kinetics (kon_{on}, koff_{off}) for validation .

Q. How should crystallographic data for this compound be refined when dealing with twinned crystals or low-resolution datasets?

Methodological Answer:

  • Twinning Analysis : Use SHELXD to detect twinning operators (e.g., twofold rotation). Apply the Hooft parameter (|y| < 0.1) to assess severity.
  • Low-Resolution Refinement : Restrain anisotropic displacement parameters (ADPs) and employ TLS (Translation-Libration-Screw) models in SHELXL.
  • Validation Tools : Check Rint_{int} (<0.05) and completeness (>90%) via PLATON. Cross-validate with Cambridge Structural Database (CSD) entries for similar compounds .

Data Presentation and Analysis Guidelines

  • Tables : Include crystallographic parameters (space group, unit cell dimensions) and spectroscopic peaks (δ in ppm, λ in cm1^{-1}) .
  • Figures : Use ORTEP diagrams for crystal structures and heatmaps for binding affinity data. Ensure legends specify experimental conditions .
  • Statistical Reporting : Apply ANOVA for multi-variable comparisons and Tukey’s post-hoc test for pairwise analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.